Dysprosium;sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A Dysprosium-organic framework was prepared by a hydrothermal reaction . The prepared MOF was characterized by Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), Brunauer−Emmett−Teller (BET) surface area analysis and X-ray powder diffraction (XRD) . Herein, Dy-MOF was used as a Lewis acid heterogeneous catalyst for sulfoxidation and as a precursor for the formation of micro-scale Dy2O3 particles . Based on the spectroscopic and microscopic analysis, Dy-MOF can catalyze the sulfide oxidation reaction to sulfoxide and the framework remains intact after the catalytic reaction .Chemical Reactions Analysis

Dysprosium-Organic Framework can catalyze the sulfide oxidation reaction to sulfoxide . The framework remains intact after the catalytic reaction . Also, the crystals of Dy-MOF turn into particles of Dy2O3 when heated at 650 °C in the air . This result suggests an approach for the formation of dysprosium oxide with a well-defined (uniform) morphology .Applications De Recherche Scientifique

Magnetic Properties

Dysprosium complexes have been studied for their magnetic properties . The low-symmetrical coordination environment of these complexes allows them to display field-induced single molecular magnetic (SMM) behavior . This makes Dysprosium sulfide a potential candidate for research in the field of magnetism .

Catalyst in Sulfide Oxidation

Dysprosium-Organic Framework, which can be prepared using Dysprosium, has been used as a heterogeneous Lewis acid catalyst for sulfide oxidation . This application is significant in the field of catalysis .

Precursor for Synthesis of Dysprosium Oxide

The same Dysprosium-Organic Framework mentioned above can also serve as a precursor for the synthesis of Dysprosium Oxide (Dy2O3) particles . This is particularly useful in materials science, where Dysprosium Oxide has various applications .

Solar Energy Materials and Fuel Cells

Dysprosium sulfide can be used in the production of solar energy materials and fuel cells . This is due to its ability to be dispersed using suspended or coated nanoparticles .

Single Molecule Magnetism

Research has been conducted on the single molecule magnetism of Dysprosium sulfide . This property makes it a potential candidate for use in data storage devices .

Synthesis of Fullerenes

Dysprosium sulfide has been used in the synthesis of sulfide clusterfullerenes . These fullerenes have been found to exhibit interesting magnetic properties .

Mécanisme D'action

Target of Action

Dysprosium sulfide, also known as dysprosium;sulfane or Dysprosium;sulfane, is a compound that primarily targets lanthanide cations . These cations play a crucial role in various biochemical and physical processes. For instance, they are involved in the formation of stable and rich structures when coordinated with certain ligands .

Mode of Action

The mode of action of dysprosium sulfide involves its interaction with its targets, leading to changes in their properties. For instance, in the formation of lanthanide complexes, dysprosium sulfide interacts with lanthanide cations through a bridging bidentate mode, resulting in a distorted square-antiprism geometry . This interaction leads to the characteristic emission of dysprosium or europium cation under the excitation of ultraviolet light .

Biochemical Pathways

It is known that dysprosium, like other heavy rare-earth metals, exhibits a complex temperature-dependent magnetic structure . Dysprosium presents a hexagonal crystal structure at room temperature and undergoes a second-order transition from a paramagnetic phase to an antiferromagnetic phase at the Neel temperature .

Pharmacokinetics

It’s worth noting that most dysprosium compounds are soluble in water , which could potentially impact their bioavailability.

Result of Action

The result of dysprosium sulfide’s action can be observed in its effects on the properties of the targets it interacts with. For instance, the interaction of dysprosium sulfide with lanthanide cations results in the formation of complexes that exhibit characteristic emissions under ultraviolet light excitation . Additionally, dysprosium sulfide can influence the magnetic properties of dysprosium, affecting its transition from a paramagnetic phase to an antiferromagnetic phase .

Action Environment

The action, efficacy, and stability of dysprosium sulfide can be influenced by various environmental factors. For instance, the formation of lanthanide complexes and their subsequent properties can be affected by the temperature at which the reaction takes place . Furthermore, the solubility of dysprosium compounds in water suggests that the presence and properties of solvents in the environment could also influence the action of dysprosium sulfide.

Propriétés

IUPAC Name |

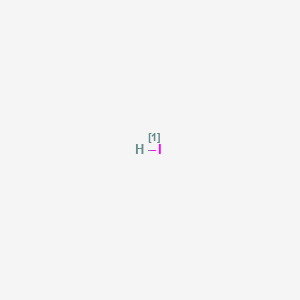

dysprosium;sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3H2S/h;;3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUZQNORYPUNJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S.S.S.[Dy].[Dy] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2H6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium sulfide | |

CAS RN |

12133-10-7 |

Source

|

| Record name | Dysprosium sulfide (Dy2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012133107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didysprosium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)